molecular formula C14H21ClN4OS B4025539 2-[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol;hydrochloride

2-[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol;hydrochloride

Cat. No.: B4025539
M. Wt: 328.9 g/mol
InChI Key: SFXFSRKVKYRIFS-UHFFFAOYSA-N
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Description

2-[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol;hydrochloride is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol;hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium ethoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

2-[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol;hydrochloride is unique due to the presence of the piperazine and ethanol groups, which confer distinct chemical properties and potential biological activities. These structural features make it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS.ClH/c1-10-11(2)20-14-12(10)13(15-9-16-14)18-5-3-17(4-6-18)7-8-19;/h9,19H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXFSRKVKYRIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)CCO)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol;hydrochloride
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2-[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol;hydrochloride
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2-[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol;hydrochloride
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2-[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol;hydrochloride
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2-[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol;hydrochloride
Reactant of Route 6
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2-[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol;hydrochloride

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